![molecular formula C10H13N3O B13310250 3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: is a chemical compound that combines a pyrazole ring with a furan moiety. Let’s break down its structure:
Pyrazole Ring: The core structure consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. This ring imparts unique properties to the compound.
Furan Substituent: Attached to the pyrazole ring is a furan group (furan-2-yl), which adds aromaticity and influences the compound’s reactivity.
Vorbereitungsmethoden
Synthetic Routes:
Furan-2-yl Ethylation: The furan-2-yl group can be introduced via alkylation of furan with ethyl bromide or ethyl iodide. This reaction typically occurs under basic conditions.
Pyrazole Formation: The pyrazole ring can be synthesized by condensing an appropriate hydrazine derivative (e.g., hydrazine hydrate) with a suitable α,β-unsaturated ketone (e.g., 3-methyl-1H-pyrazol-5-one).
Industrial Production:
While I don’t have specific industrial production methods for this compound, it’s likely produced on a smaller scale for research purposes due to its specialized applications.
Analyse Chemischer Reaktionen
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: undergoes various reactions:
Oxidation: It can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction of the furan-2-yl group may yield the corresponding dihydro compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrazine hydrate, alkyl halides, and reducing agents are involved.
Major Products: These reactions yield derivatives with modified functional groups (e.g., N-alkylated pyrazoles).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May serve as a precursor in the synthesis of novel materials.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related pyrazoles and furan-containing molecules.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-[2-(furan-2-yl)ethyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-13-10(11)7-8(12-13)4-5-9-3-2-6-14-9/h2-3,6-7H,4-5,11H2,1H3 |
InChI-Schlüssel |
RUGIAKNEUFORJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)CCC2=CC=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


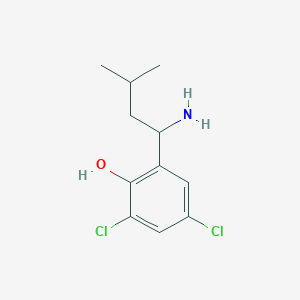
amine](/img/structure/B13310178.png)
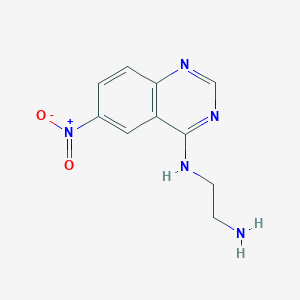
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
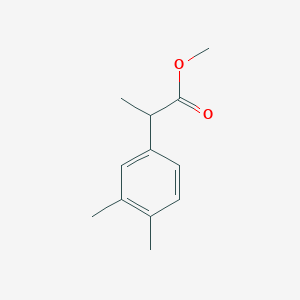
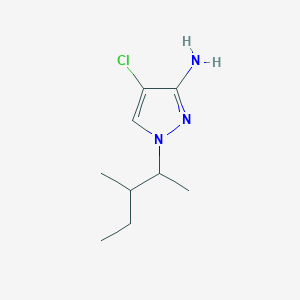
amine](/img/structure/B13310223.png)
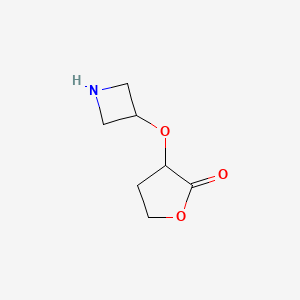

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)

![1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
